molecular formula C24H32FN7O3 B2693846 8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione CAS No. 872628-05-2

8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione

Cat. No.: B2693846
CAS No.: 872628-05-2
M. Wt: 485.564
InChI Key: MGFKKCXGOOGLBK-UHFFFAOYSA-N
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Description

8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione is a purine-2,6-dione derivative characterized by a complex structure featuring dual heterocyclic moieties: a 4-(4-fluorophenyl)piperazine group at the 8-position and a 2-(4-morpholinyl)ethyl chain at the 7-position. The compound’s structure integrates key pharmacophores associated with modulating adenosine receptors and phosphodiesterase (PDE) enzymes, making it a candidate for therapeutic applications such as anti-asthmatic or vasodilatory agents . Its design aligns with structural motifs observed in PDE inhibitors, where substitutions on the purine core and side chains influence receptor affinity and metabolic stability .

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN7O3/c1-27-22-21(23(33)28(2)24(27)34)32(12-9-29-13-15-35-16-14-29)20(26-22)17-30-7-10-31(11-8-30)19-5-3-18(25)4-6-19/h3-6H,7-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFKKCXGOOGLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione , also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H33FN6OC_{27}H_{33}FN_6O, and it features a complex structure that includes a purine core with various substituents that contribute to its biological activity. The presence of the 4-fluorophenyl and morpholinyl groups is particularly noteworthy as these modifications can influence the compound's interaction with biological targets.

Structural Representation

PropertyDetails
Molecular FormulaC27H33FN6OC_{27}H_{33}FN_6O
Molecular Weight455.59 g/mol
IUPAC NameThis compound
SMILESC1CN2CC(C1CC2CNC(=O)NC3=CC=CC(=C3)C#N)CN4CCN(CC4)C5=CC=C(C=C5)F

Research indicates that the compound exhibits antidepressant and anxiolytic properties , primarily through its action on serotonin (5-HT) receptors and norepinephrine transporters. The piperazine moiety is known to enhance binding affinity to these targets, which is crucial for modulating neurotransmitter levels in the central nervous system (CNS).

Pharmacological Effects

  • Antidepressant Activity : The compound has been shown to act as a serotonin reuptake inhibitor (SSRI), which increases serotonin availability in synaptic clefts, thereby alleviating depressive symptoms.
  • Anxiolytic Effects : Its ability to modulate neurotransmitter systems also contributes to reducing anxiety levels in preclinical models.
  • Dopamine Transporter Interaction : Preliminary studies suggest that the compound may interact with dopamine transporters (DAT), which could be beneficial for treating disorders like schizophrenia.

Case Studies and Research Findings

A variety of studies have explored the efficacy and safety profile of this compound:

  • Study on Antidepressant Efficacy : A study by Heffernan et al. synthesized several derivatives similar to this compound and demonstrated that modifications could enhance antidepressant activity through selective serotonin reuptake inhibition .
  • Dopamine Transporter Binding : Research focusing on piperazine derivatives highlighted that compounds with similar structures exhibited significant binding affinity to DAT, suggesting potential applications in treating dopamine-related disorders .
  • Behavioral Studies : Animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors, supporting its potential use as an anxiolytic agent .

Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSSRI (Serotonin Reuptake Inhibitor)Heffernan et al., 2006
AnxiolyticModulation of neurotransmittersHeffernan et al., 2006
Dopamine InteractionBinding at DATStudy on piperazine derivatives

Comparative Analysis of Related Compounds

Compound NameActivity TypeBinding Affinity (nM)
This compoundAntidepressantTBD
RimcazoleDAT Antagonist224
GBR 12909DAT Inhibitor17.6

Comparison with Similar Compounds

8-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

  • Key Differences : Replaces the 2-(4-morpholinyl)ethyl group with a 3-phenylpropyl chain at the 7-position.
  • Impact: The hydrophobic 3-phenylpropyl substituent may enhance membrane permeability but reduce solubility compared to the morpholine-containing analogue. No direct biological data are available, but similar compounds with arylalkyl chains demonstrate moderate PDE3 inhibition .

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]purine-2,6-dione

  • Key Differences : Substitutes the 4-(4-fluorophenyl)piperazine with a benzylpiperazine group.
  • However, the retained morpholine ethyl chain suggests preserved solubility and PDE interaction .

Analogues with Modified Purine Core or Side Chains

7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethylpurine-2,6-dione

  • Key Differences : Features a 2-acetylpiperazine side chain with a dichlorophenyl group.
  • Biological Activity : Exhibited superior vasodilatory activity (IC₅₀ = 0.12 µM) compared to the reference drug Cilostazol (IC₅₀ = 0.45 µM) .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) on the aryl moiety enhance PDE3 inhibition, suggesting that the 4-fluorophenyl group in the target compound may offer similar benefits .

7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazinyl]-1,3-dimethylpurine-2,6-dione

  • Key Differences : Incorporates a 4-fluorobenzyl group at the 7-position and a hydroxyethylpiperazine at the 8-position.
  • However, the absence of a morpholine moiety may alter receptor binding kinetics .

Analogues with Morpholine or Piperidine Modifications

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

  • Key Differences : Uses a 2,6-dimethylmorpholine group instead of 4-morpholinyl.

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

  • Key Differences : Substitutes the fluorophenylpiperazine with an ethylpiperazine group.
  • Impact : The ethyl group reduces aryl interactions, likely lowering potency in PDE inhibition compared to fluorophenyl-containing analogues .

Data Tables

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances PDE binding affinity through electron-withdrawing effects, mirroring the activity of dichlorophenyl derivatives .
  • Morpholine vs. Piperazine : The 2-(4-morpholinyl)ethyl chain may improve solubility and reduce off-target effects compared to bulkier alkyl or benzyl groups .
  • Metabolic Stability : Fluorine substitution on the phenyl ring and the morpholine moiety are predicted to confer resistance to oxidative metabolism, extending half-life .

Q & A

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodology : Combine 1H^1 \text{H}-/13C^{13} \text{C}-NMR for functional group verification (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) and X-ray crystallography for absolute configuration confirmation. Pair with HPLC-MS (C18 column, 0.1% formic acid mobile phase) for purity assessment (>95%) .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) to resolve ambiguities in substituent positioning.

Q. How can researchers assess the compound’s metabolic stability in vitro?

  • Methodology : Incubate with liver microsomes (human/rat) at 37°C for 60 minutes. Use LC-MS/MS to quantify parent compound degradation and identify metabolites via fragmentation patterns. Include positive controls (e.g., verapamil) for enzyme activity validation .
  • Key Metrics : Calculate intrinsic clearance (CLint_\text{int}) and half-life (t1/2_{1/2}) to predict hepatic extraction ratio.

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding affinity and in vivo pharmacological activity be systematically investigated?

  • Methodology : Perform plasma protein binding assays (equilibrium dialysis) to assess free drug availability. Validate target engagement using PET imaging with radiolabeled analogs. Correlate pharmacokinetic (AUC, Cmax_\text{max}) and pharmacodynamic (receptor occupancy) data .
  • Contradiction Analysis : If in vitro IC50_{50} is low but in vivo efficacy is poor, evaluate blood-brain barrier permeability (PAMPA assay) or efflux transporter interactions (e.g., P-gp inhibition) .

Q. What strategies are recommended for elucidating the mechanism of action when conflicting data arise from different assay systems?

  • Methodology : Employ orthogonal assays (e.g., FRET for binding vs. functional cAMP assays). Use CRISPR-Cas9 knockout models to confirm target specificity. Integrate transcriptomic profiling (RNA-seq) to identify downstream pathways .
  • Example : If conflicting results emerge between enzyme inhibition and cell viability assays, test off-target effects via kinome-wide screening or thermal shift assays .

Q. How should researchers design experiments to validate molecular targets while accounting for off-target effects?

  • Methodology : Use siRNA knockdown or dominant-negative mutants to establish causality. Perform chemoproteomic pull-down assays with biotinylated probes to map interactomes. Validate hits with isothermal titration calorimetry (ITC) for binding affinity .
  • Data Interpretation : Apply STRING database analysis to distinguish primary targets from secondary interactors.

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) and optimizing substituent groups?

  • Methodology : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., PDE inhibitors). Use molecular dynamics simulations (GROMACS) to assess binding stability. Apply QSAR models trained on analogous purine-dione derivatives .
  • Optimization Focus : Modify the morpholinyl-ethyl group to enhance solubility (logP <3) or the fluorophenyl-piperazine moiety for improved selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione

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